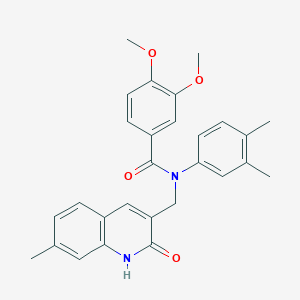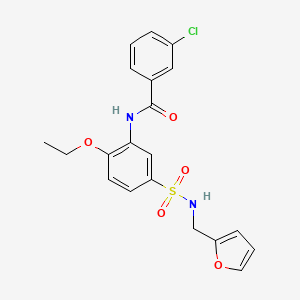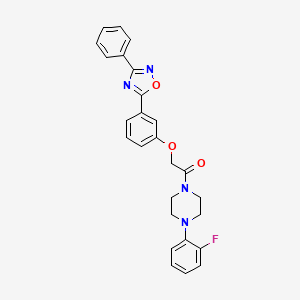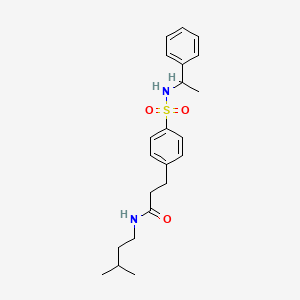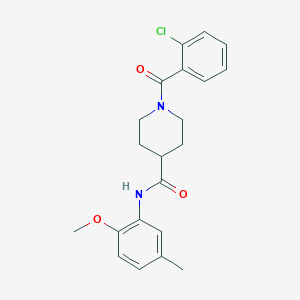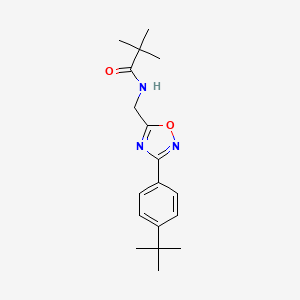
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly referred to as TBOA, it is a potent inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain.
作用機序
TBOA works by inhibiting the activity of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. EAAT2 is primarily responsible for the reuptake of glutamate from the synaptic cleft, and its inhibition by TBOA leads to increased levels of glutamate in the synapse. This can lead to enhanced synaptic transmission and potentially improved cognitive function.
Biochemical and Physiological Effects
TBOA has been shown to have several biochemical and physiological effects. In addition to its role as a glutamate transporter inhibitor, it has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, TBOA has been shown to have neuroprotective effects, particularly in the context of ischemic stroke.
実験室実験の利点と制限
One advantage of TBOA is its potency as a glutamate transporter inhibitor, which makes it a useful tool for studying the role of glutamate in neurological disorders. However, its potency can also be a limitation, as high concentrations of TBOA can lead to non-specific effects and potential toxicity. Additionally, TBOA has a relatively short half-life in vivo, which can make it difficult to study in certain contexts.
将来の方向性
There are several future directions for research on TBOA. One area of interest is the development of more selective glutamate transporter inhibitors, which could potentially have fewer off-target effects and greater therapeutic potential. Additionally, further studies are needed to elucidate the mechanisms underlying TBOA's neuroprotective effects, particularly in the context of ischemic stroke. Finally, TBOA's potential as a tool for studying the role of glutamate in neurological disorders such as epilepsy and Alzheimer's disease should continue to be explored.
合成法
The synthesis of TBOA involves several steps, including the reaction of 4-tert-butylbenzyl chloride with sodium azide to form 4-tert-butylphenyl azide. The resulting compound is then reacted with ethyl glyoxylate to form 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. Finally, the ester is reacted with pivaloyl chloride to form the desired compound, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide.
科学的研究の応用
TBOA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and stroke. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking these transporters, TBOA increases the concentration of glutamate in the synapse, which can lead to enhanced synaptic transmission and potentially improved cognitive function.
特性
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)13-9-7-12(8-10-13)15-20-14(23-21-15)11-19-16(22)18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGRCRKVZASJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

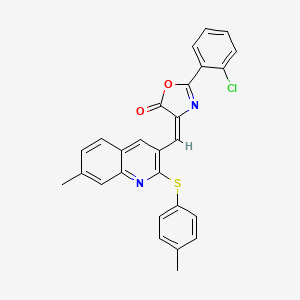
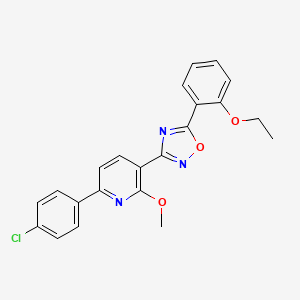
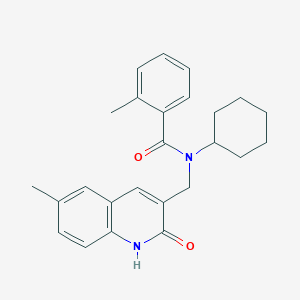

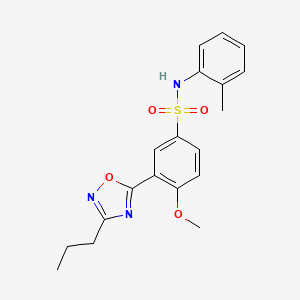
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
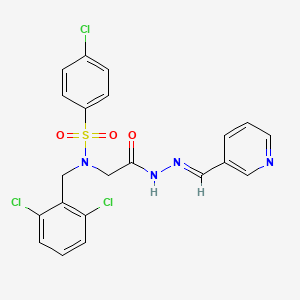
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)

